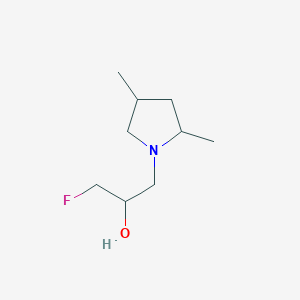
2-amino-N-(2-fluoroethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-fluoroethyl)propanamide is an organic compound with the molecular formula C5H11FN2O It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-fluoroethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-fluoroethyl)propanamide typically involves the reaction of 2-fluoroethylamine with a suitable propanamide derivative. One common method is the reaction of 2-fluoroethylamine with 2-bromo-N-(2-fluoroethyl)propanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-fluoroethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alcohols can react with the fluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
2-amino-N-(2-fluoroethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-fluoroethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-chloroethyl)propanamide
- 2-amino-N-(2-bromoethyl)propanamide
- 2-amino-N-(2-iodoethyl)propanamide
Uniqueness
2-amino-N-(2-fluoroethyl)propanamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H11FN2O |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
2-amino-N-(2-fluoroethyl)propanamide |
InChI |
InChI=1S/C5H11FN2O/c1-4(7)5(9)8-3-2-6/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
ZSGXAUORGBEYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13258496.png)
![Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B13258503.png)

![3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13258513.png)

![1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid](/img/structure/B13258518.png)

![1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13258522.png)





